![molecular formula C13H17F3N2S B5812421 N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as A77 1726, has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound reduces the production of pyrimidines, which are essential for the proliferation of T cells. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of T cells, reduce the production of pro-inflammatory cytokines, and suppress the immune response. In addition, it has been shown to have anti-tumor activity and may be a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its specificity for DHODH. This allows for the selective inhibition of T cell proliferation without affecting other immune cells. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One potential direction is the development of more potent and selective inhibitors of DHODH. Another direction is the investigation of the potential use of this compound in the treatment of autoimmune diseases and cancer. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in vivo.
Conclusion
In conclusion, N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a promising compound with potential applications in various fields, particularly in the field of immunology. Its specificity for DHODH and its ability to inhibit T cell proliferation make it a potential candidate for the treatment of autoimmune diseases and cancer. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity, as well as to develop more potent and selective inhibitors of DHODH.
Méthodes De Synthèse
The synthesis of N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbutyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the field of immunology. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(3-methylbutyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2S/c1-9(2)6-7-17-12(19)18-11-5-3-4-10(8-11)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPFBLFUPVCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
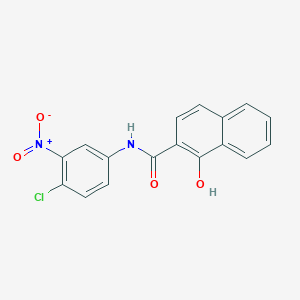
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
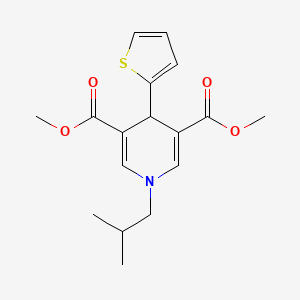
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
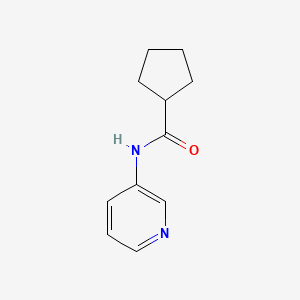
![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)
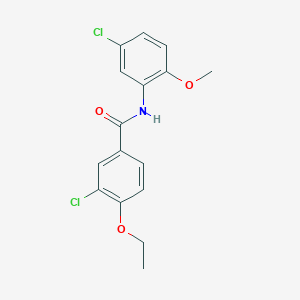
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
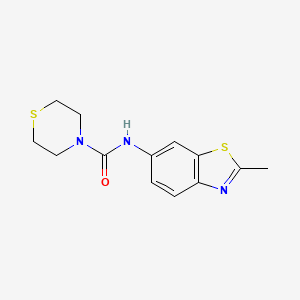
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)